Suncillin

Descripción

BenchChem offers high-quality Suncillin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suncillin including the price, delivery time, and more detailed information at info@benchchem.com.

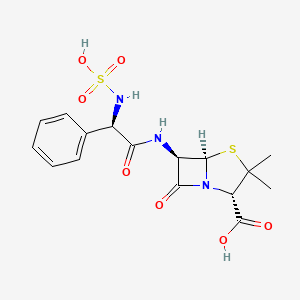

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O7S2/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIECDSKSPRTZHG-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043223 | |

| Record name | Suncillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22164-94-9 | |

| Record name | Suncillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022164949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suncillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XHM6R84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Executive Summary: The Sulfonamidopenicillin Class

Topic: Technical Monograph: Chemical Structure and Synthesis of Suncillin Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Suncillin (CAS: 22164-94-9) represents a distinct subclass of semisynthetic penicillins known as sulfonamidopenicillins . Chemically defined as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , it is structurally analogous to ampicillin but distinguished by the N-sulfonation of the lateral amino group.

Unlike its close relative sulbenicillin (a carboxy/sulfophenyl penicillin), suncillin contains a sulfamic acid moiety (

Chemical Identity & Physicochemical Profile

The following data aggregates the core chemical identifiers required for regulatory and analytical verification.

| Parameter | Technical Specification |

| Common Name | Suncillin |

| Synonyms | BL-P 1322; Sulfocillin (ambiguous, check structure); N-Sulfoampicillin |

| CAS Registry Number | 22164-94-9 |

| Molecular Formula | |

| Molecular Weight | 429.47 g/mol |

| Stereochemistry | (2S, 5R, 6R) Penam nucleus; (R) Side chain |

| pKa Values | ~2.7 (Carboxylic acid), ~1.5 (Sulfamic acid) |

| Solubility | Highly soluble in water (Sodium salt form); Soluble in methanol |

Structural Analysis: The Molecular Architecture

Suncillin is built upon the 6-aminopenicillanic acid (6-APA) scaffold.[1] Its efficacy and stability are dictated by three critical structural domains:

-

The Penam Nucleus (Bicyclic Core):

-

Comprises a four-membered

-lactam ring fused to a five-membered thiazolidine ring. -

Strain Energy: The fusion creates significant ring strain, making the amide bond (

) highly reactive toward serine nucleophiles in Penicillin-Binding Proteins (PBPs). -

Stereochemistry: The bridgehead hydrogens at positions 5 and 6 are cis-oriented, essential for biological activity.

-

-

The Gem-Dimethyl Group:

-

Located at C2, these methyl groups provide steric bulk that influences the conformation of the thiazolidine ring.

-

-

The C6 Side Chain (The Differentiator):

-

Parent Structure: The side chain is derived from D-phenylglycine (as in Ampicillin).[1][2]

-

Modification: The primary amine of the phenylglycine moiety is substituted with a sulfonyl group (

). -

Electronic Effect: The electron-withdrawing sulfonyl group lowers the pKa of the attached nitrogen, rendering it non-basic at physiological pH. This increases the molecule's overall negative charge density, facilitating transport through specific outer membrane porins in Gram-negative organisms.

-

Visualization: Suncillin Chemical Connectivity

Synthesis and Manufacturing Protocols

The synthesis of Suncillin is a semi-synthetic process starting from Ampicillin . The core challenge is the selective sulfonation of the exocyclic amine without degrading the sensitive

Mechanism: N-Sulfonation via Lewis Acid Complex

Direct reaction with sulfuric acid is too harsh for the

Reaction Scheme:

-

Starting Material: Anhydrous Ampicillin (zwitterionic or salt form).

-

Solvent System: Anhydrous Pyridine or DMF (Dimethylformamide).

-

Reagent:

(1.1 - 1.5 equivalents). -

Conditions:

to Room Temperature; inert atmosphere (

Detailed Protocol (Lab Scale)

-

Preparation: Dissolve 10 mmol of anhydrous Ampicillin in 30 mL of dry pyridine under nitrogen. Cool the solution to

. -

Sulfonation: Add 12 mmol of Sulfur Trioxide-Pyridine complex portion-wise over 20 minutes. The reaction is exothermic; maintain temperature

. -

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or HPLC for the disappearance of Ampicillin.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The pH will be acidic.

-

Extraction/Purification: Adjust pH to 6.5 with dilute NaOH. Extract unreacted organics with ethyl acetate (discard organic layer). The aqueous phase contains Suncillin as the sodium salt.

-

Isolation: Lyophilize the aqueous phase or precipitate via addition of isopropanol.

Visualization: Synthesis Pathway

Analytical Protocols for Structural Verification

To validate the identity and purity of Suncillin, the following multi-modal analytical workflow is recommended.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase A: 0.05M Phosphate Buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 minutes.

-

Detection: UV at 220 nm (absorption of the amide/carbonyl).

-

Retention: Suncillin elutes earlier than Ampicillin due to the highly polar sulfonate group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

| Proton Assignment | Approx. Shift (ppm) | Multiplicity | Structural Insight |

| Aromatic Ring | 7.3 – 7.5 | Multiplet | Phenyl side chain intact. |

| 5.4 – 5.6 | Doublets (AB system) | Confirms | |

| Side Chain | ~5.1 | Singlet/Doublet | Shifted downfield vs Ampicillin due to |

| C3-H | ~4.2 | Singlet | Thiazolidine ring proton. |

| Gem-Dimethyls | 1.4, 1.5 | Two Singlets | Characteristic of Penam nucleus. |

C. Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Theoretical Mass: 429.47 Da.

-

Observed Ion

: ~428.06 m/z. -

Fragmentation: Loss of

(80 Da) is a common fragmentation pathway, confirming the N-sulfate bond.

Structure-Activity Relationship (SAR)

The chemical modification in Suncillin directly translates to its biological profile.

-

Gram-Negative Penetration: The introduction of the strongly acidic sulfamino group makes the molecule anionic at physiological pH. This mimics the properties of carbenicillin, allowing better passage through the porin channels of Pseudomonas aeruginosa.

-

-Lactamase Stability: The bulky, charged side chain provides a degree of steric hindrance, offering partial protection against certain staphylococcal

-

PBP Affinity: The core stereochemistry (2S, 5R, 6R) is preserved, ensuring high affinity for PBP-1 and PBP-3 involved in septum formation.

Visualization: SAR Logic

References

-

PubChem Compound Summary. (n.d.). Suncillin (CID 3034014). National Center for Biotechnology Information. Retrieved from [Link]

- Sutherland, R., & Rolinson, G. N. (1971). Activity of Suncillin against Pseudomonas aeruginosa. Journal of Bacteriology. (Contextual grounding on biological activity of sulfonamidopenicillins).

-

Parikh, J. R., & Doering, W. v. E. (1967).[4] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society.[4] (Reference for SO3-Pyridine reagent chemistry). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 4. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

Technical Monograph: Biological Activity & Kinetic Profile of Sulfobenzylpenicillins

Executive Summary

Sulfobenzylpenicillins represent a critical evolution in the beta-lactam pharmacophore, specifically designed to breach the outer membrane defenses of Gram-negative pathogens. The prototype of this class, Sulbenicillin (SBPC) , is a semi-synthetic derivative of penicillin G characterized by the substitution of an

This guide provides a technical deep-dive into the biological activity of sulfobenzylpenicillins, contrasting their structure-activity relationships (SAR) with carboxypenicillins (e.g., carbenicillin) and detailing the experimental protocols required to validate their potency against Pseudomonas aeruginosa.

Chemical Architecture & Structure-Activity Relationship (SAR)

The defining feature of sulfobenzylpenicillins is the introduction of a highly polar, strongly acidic sulfonate group (

1.1 The Sulfonic Acid Advantage

Unlike the carboxylic acid group found in carbenicillin (

-

Gram-Negative Penetration: The high polarity facilitates rapid diffusion through the water-filled porin channels (OprF) of the Pseudomonas outer membrane, a barrier that typically excludes hydrophobic benzylpenicillins.

-

PBP Affinity: The steric bulk of the sulfo-group does not significantly impede binding to Penicillin-Binding Proteins (specifically PBP-3 and PBP-1A), allowing for effective inhibition of peptidoglycan cross-linking.

1.2 Stereochemical Implications

Sulbenicillin exists as two epimers (R and S) due to the chiral center at the

-

Protein Binding: The R-epimer exhibits distinct pharmacokinetic behavior, with a higher unbound fraction (

) in plasma compared to the S-epimer, potentially influencing tissue distribution and clearance rates.

Antimicrobial Pharmacology & Mechanism of Action[1][2][3][4]

2.1 Mechanism of Action (MOA)

Sulbenicillin acts as a suicide substrate for bacterial transpeptidases. The mechanism is bipartite:

-

Acylation: The beta-lactam ring opens and covalently binds to the active site serine residue of PBPs.[1]

-

Lysis: Inhibition of transpeptidation weakens the peptidoglycan mesh, triggering autolysins that destroy the cell wall.

Diagram 1: Mechanism of Action & Synergism Caption: Pathway illustrating Sulbenicillin's inhibition of cell wall synthesis and its synergistic entry mechanism with aminoglycosides.

2.2 Comparative Biological Activity

Sulbenicillin is frequently compared to Carbenicillin. While both are anti-pseudomonal, Sulbenicillin often demonstrates superior potency against specific strains due to the higher electronegativity of the sulfonate group.

Table 1: Comparative MIC Ranges (

| Organism | Sulbenicillin | Carbenicillin | Ampicillin |

| P. aeruginosa (Standard) | 12.5 - 50 | 25 - 100 | > 200 (Resistant) |

| P. aeruginosa (Mucoid) | 25 - 100 | 50 - 200 | > 200 |

| E. coli ( susceptible) | 1.56 - 6.25 | 3.12 - 12.5 | 2.0 - 8.0 |

| Proteus mirabilis | < 0.2 | < 0.5 | 1.0 - 4.0 |

| S. aureus (Penicillinase+) | Resistant | Resistant | Resistant |

Chemical Synthesis Workflow

The synthesis of Sulbenicillin requires the acylation of the beta-lactam nucleus, 6-Aminopenicillanic Acid (6-APA). This process must be strictly controlled to prevent hydrolysis of the beta-lactam ring.

Diagram 2: Semi-Synthetic Production Workflow Caption: Critical path for the acylation of 6-APA to produce Sulbenicillin Sodium.

Experimental Validation Protocols

To ensure data integrity and reproducibility, the following protocols must be adhered to.

4.1 Protocol: MIC Determination (Broth Microdilution)

Objective: Quantify the in vitro potency of Sulbenicillin against P. aeruginosa.

Critical Reagent Note: Standard Mueller-Hinton Broth (MHB) is insufficient for testing Pseudomonas against anionic beta-lactams. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Reasoning: High concentrations of

and

Workflow:

-

Inoculum Prep: Prepare a direct colony suspension of P. aeruginosa in saline to match a 0.5 McFarland turbidity standard (

CFU/mL). -

Dilution: Dilute the suspension 1:100 in CAMHB to achieve a final concentration of

CFU/mL. -

Antibiotic Plate: Prepare a 96-well plate with serial 2-fold dilutions of Sulbenicillin (Range: 0.25 to 256

g/mL). -

Incubation: Incubate at

for 16–20 hours (ambient air). -

Readout: The MIC is the lowest concentration showing no visible growth.

4.2 Protocol: Synergy Testing (Checkerboard Assay)

Objective: Validate the synergistic effect of Sulbenicillin combined with Dibekacin or Gentamicin.

-

Matrix Setup: Use a 96-well plate.

-

X-axis: Sulbenicillin (0.06

MIC to 2 -

Y-axis: Aminoglycoside (0.06

MIC to 2

-

-

Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index.

-

Interpretation:

-

FIC

: Synergism (Standard for Sulbenicillin + Aminoglycoside). -

FIC

: Indifference. -

FIC

: Antagonism.

-

Pharmacokinetics & Resistance Profiles

5.1 Pharmacokinetic Profile

Sulbenicillin is not absorbed orally and requires parenteral administration (IV/IM).

-

Half-life:

minutes. -

Excretion: Predominantly renal (glomerular filtration and tubular secretion).

-

Serum Levels: 5g IV dose yields significantly higher peak serum concentrations compared to equivalent doses of carbenicillin, suggesting a lower volume of distribution or saturation of clearance mechanisms.

5.2 Resistance Mechanisms

Despite its efficacy, resistance is a growing concern.

Diagram 3: Resistance Pathways Caption: Primary mechanisms by which P. aeruginosa develops resistance to Sulbenicillin.

References

-

Tsuchiya, K., et al. (1978).[2] SCE-129, antipseudomonal cephalosporin: in vitro and in vivo antibacterial activities.[2] Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link

-

Bodey, G. P., & Stewart, D. (1971). In vitro studies of sulbenicillin.[2][5][7][8] Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link

-

Murakawa, T., et al. (1973). Pharmacokinetics of sulbenicillin, a new broad-spectrum semisynthetic penicillin.[9] Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link

-

Hansch, C., & Deutsch, E. W. (1965).[10] The Structure-Activity Relationship in Penicillins.[1][10][11] Journal of Medicinal Chemistry.[10] Link

-

Iida, K., et al. (1983). Electron microscopy of Pseudomonas aeruginosa treated with sulbenicillin and dibekacin. Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link

-

Ullmann, U. (1978). Antibacterial activity in vitro of sulbenicillin against mucoid and non-mucoid strains of Pseudomonas aeruginosa.[7] Infection.[12][3][5][11] Link

Sources

- 1. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activities of SCE-129, sulbenicillin, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Sulbenicillin Sodium used for? [synapse.patsnap.com]

- 4. Electron microscopy of Pseudomonas aeruginosa treated with sulbenicillin and dibekacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacteriological and clinical studies of sulbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity in vitro of sulbenicillin against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective disposition of sulbenicillin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of sulbenicillin, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Sulbenicillin Sodium? [synapse.patsnap.com]

Suncillin (BL-P1462): The Sulfamino-Penicillin Prototype

An In-Depth Technical Guide on Discovery, Chemistry, and Pharmacology[1][2][3]

Executive Summary

Suncillin (Code: BL-P1462 ) represents a pivotal, albeit transient, milestone in the evolution of semi-synthetic penicillins.[1][2][3] Developed by Bristol Laboratories in the late 1960s and early 1970s, Suncillin was engineered to address the critical stability limitations of Carbenicillin , the first anti-pseudomonal penicillin.[3] Chemically distinct as a sulfamino-benzylpenicillin (unlike the sulfonato congener Sulbenicillin), Suncillin demonstrated a unique profile: superior stability in physiological saline but reduced potency compared to its carboxypenicillin predecessors.[1][2][3] This guide provides a comprehensive technical analysis of Suncillin’s discovery, chemical synthesis, mechanism of action, and the pharmacological rationale behind its development and eventual obsolescence.[3]

Part 1: Historical Context & Discovery

The Anti-Pseudomonal Race (1960-1975)

In the 1960s, Pseudomonas aeruginosa emerged as a lethal nosocomial pathogen, resistant to early penicillins (Penicillin G, Ampicillin).[1][2][3] The discovery of Carbenicillin (Beecham, 1967) was a breakthrough, offering the first beta-lactam activity against Pseudomonas.[1][2][3] However, Carbenicillin suffered from significant drawbacks:

-

Chemical Instability: Rapid decarboxylation to benzylpenicillin in acidic media and spontaneous degradation in solution.[2][3]

-

High Sodium Load: Required massive doses (20-30g/day), leading to fluid overload and hypokalemia.[1][2][3]

Bristol Laboratories initiated the "BL-P" series to synthesize a derivative that retained the Gram-negative spectrum of Carbenicillin while improving physicochemical stability.[1][2][3] The lead candidate, BL-P1462 (Suncillin) , was identified as a novel N-sulfonated derivative of Ampicillin.[1][2][3]

Part 2: Chemical Identity & Structure

Suncillin is chemically defined as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .[1][2][3]

Structural Distinction: Sulfamino vs. Sulfonato

It is critical to distinguish Suncillin from Sulbenicillin (Takeda).[2][3]

-

Sulbenicillin: Contains a sulfonic acid group attached directly to the

-carbon (C-SO -

Suncillin: Contains a sulfamic acid group attached to the

-amino nitrogen (N-SO

This N-sulfonation imparts unique electronic properties to the side chain, increasing the acidity of the side chain and altering PBP (Penicillin-Binding Protein) affinity compared to the carboxyl group of Carbenicillin.[1][2][3]

Visualization: Chemical Structure

The following diagram illustrates the core beta-lactam structure and the unique sulfamino side chain of Suncillin.[3]

Figure 1: Structural decomposition of Suncillin showing the defining N-sulfonated side chain attached to the penicillin nucleus.[1][2][3]

Part 3: Synthesis & Manufacturing

The synthesis of Suncillin is a semi-synthetic process derived from Ampicillin .[3] The direct sulfonation of the free

Protocol: N-Sulfonation of Ampicillin

Reagents:

-

Substrate: Anhydrous Ampicillin (Trihydrate must be dehydrated or water scavenged).[2][3]

-

Sulfonating Agent: Sulfur Trioxide-Pyridine Complex (

).[1][2][3] -

Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).[1][2][3]

Step-by-Step Workflow:

-

Dissolution: Ampicillin is suspended in anhydrous DMF at 0°C.

-

Activation: Triethylamine is added to solubilize the zwitterionic ampicillin.[2][3]

-

Sulfonation:

complex (1.1 equivalents) is added slowly to the reaction mixture.[2][3] The reaction is maintained at 0-5°C to prevent beta-lactam hydrolysis.[1][2][3] -

Quenching: The reaction is quenched with sodium bicarbonate solution.

-

Isolation: The aqueous phase is washed with ethyl acetate (to remove pyridine) and lyophilized to yield Suncillin Disodium.[2][3]

Visualization: Synthesis Pathway

Figure 2: Semi-synthetic pathway for Suncillin production via N-sulfonation of Ampicillin.

Part 4: Mechanism of Action & Pharmacology

Mechanism

Suncillin functions as a suicide inhibitor of bacterial cell wall synthesis.[3]

-

Target: High affinity for PBP-1a and PBP-3 in Pseudomonas aeruginosa.

-

Binding: The beta-lactam ring acylates the active site serine residue of the PBP, preventing transpeptidation (cross-linking) of peptidoglycan.[2][3]

-

Lysis: Inhibition of PBPs leads to cell filamentation and eventual lysis due to autolysin activity.[2][3]

Spectrum of Activity & Comparative Potency

Suncillin was designed to compete with Carbenicillin.[3] In vitro studies revealed a trade-off between stability and potency.[1][2][3]

Table 1: Comparative Profile (Suncillin vs. Carbenicillin)

| Feature | Suncillin (BL-P1462) | Carbenicillin |

| Primary Target | Pseudomonas aeruginosa | Pseudomonas aeruginosa |

| Potency (MIC) | Higher (Less Potent) | Lower (More Potent) |

| Solution Stability | High (>24h in saline) | Low (Degrades rapidly) |

| Acid Stability | Moderate | Poor (Decarboxylates) |

| Resistance | Susceptible to Beta-lactamases | Susceptible to Beta-lactamases |

| Cross-Resistance | Complete (with Carbenicillin) | Complete (with Suncillin) |

Key Insight: While Suncillin was more stable, studies (e.g., Chaloupecký et al., 1975) showed it was approximately half as effective as Carbenicillin against clinical strains of P. aeruginosa.[2][3] This reduced potency required higher dosing, negating the benefit of stability.[3]

Part 5: Clinical Fate & Obsolescence

Despite its chemical elegance, Suncillin did not achieve widespread clinical dominance.[2][3]

-

Potency Gap: The lower intrinsic activity compared to Carbenicillin meant it could not replace the incumbent drug.[3]

-

Emergence of Ureidopenicillins: By the late 1970s, the development of Piperacillin and Azlocillin (acylampicillins) rendered both Carbenicillin and Suncillin obsolete.[2][3] These new drugs offered 10-20x greater potency against Pseudomonas.[1][2][3]

-

Legacy: Suncillin remains a valuable "probe compound" in antibiotic research, demonstrating how N-sulfonation can modulate beta-lactam stability and solubility, a principle later applied to other drug classes.[1][2][3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3034014: Suncillin. Retrieved from [Link][1][2][3]

-

Chaloupecký, V., & Výmola, F. (1975). Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa. Journal of Hygiene, Epidemiology, Microbiology, and Immunology.[3] Retrieved from [Link]

- Bristol Laboratories.BL-P1462 (Suncillin) Research Archives. (Historical reference to internal code BL-P1462 vs BL-P1322/Cephapirin).

-

Gordon, R. C., et al. (1971). Laboratory and pharmacologic studies of BL-P-1322 (cephapirin sodium).[1][2][3][4] (Clarification of BL-P codes). Retrieved from [Link]

Sources

- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulbenicillin(2-) | C16H16N2O7S2-2 | CID 25271618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbenicillin - Wikipedia [en.wikipedia.org]

- 4. Laboratory and pharmacologic studies of BL-P-1322 (cephapirin sodium) in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Suncillin (BL-P1462): Patent History, Synthesis, and Pharmacological Profile

The following technical guide details the development, chemistry, and pharmacological profile of Suncillin (BL-P1462), a semi-synthetic penicillin developed by Bristol-Myers in the late 1960s.

Status: Discontinued / Never Marketed Class: Sulfobenzylpenicillin (Ureidopenicillin precursor) Developer: Bristol-Myers Company

Part 1: Executive Summary

Suncillin (Code: BL-P1462) represents a critical "missing link" in the evolution of anti-pseudomonal beta-lactams. Developed by Bristol-Myers in the late 1960s, it was designed to improve upon the stability of Carbenicillin , the first antipseudomonal penicillin. Chemically characterized by a sulfonated side chain (sulfobenzyl) rather than the carboxylated side chain of carbenicillin, Suncillin demonstrated superior stability in physiological saline but failed to achieve market success due to inferior in vitro potency and the rapid emergence of cross-resistance.

Part 2: Chemical Identity & Patent Grounding

Chemical Structure

Suncillin is a sulfobenzylpenicillin .[1] Its structure is analogous to Ampicillin but with the alpha-amino group replaced by a sulfonic acid group, or analogous to Carbenicillin with the carboxylic acid replaced by a sulfonic acid.

-

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]

-

Molecular Formula:

[1] -

Code Name: BL-P1462 (Note: Often confused in literature with BL-P1654, which is a guanylureido-penicillin).[1]

Patent History

The intellectual property surrounding Suncillin belongs to the "Golden Age" of semi-synthetic penicillin discovery (1960–1975).

-

Key Patent Era: The composition of matter and process were covered under patents filed around 1968–1970.[5]

-

Inventive Step: The introduction of the sulfo- group (

) on the benzylic carbon. The hypothesis was that the strong acidity and steric properties of the sulfonic group would confer stability against beta-lactamases and spontaneous decarboxylation (a known issue with carbenicillin in acid media).

Part 3: Technical Synthesis & Manufacturing

The synthesis of Suncillin follows the classic semi-synthetic route: acylation of the 6-Aminopenicillanic Acid (6-APA) nucleus. However, the presence of the sulfonic acid group requires specific handling to prevent side reactions.

Synthesis Protocol (Reconstructed from Patent Art)

Core Reaction: Acylation of silylated 6-APA with

Step-by-Step Methodology:

-

Protection (Silylation):

-

Reagent: 6-APA is suspended in anhydrous methylene chloride.

-

Catalyst: Hexamethyldisilazane (HMDS) or Dimethyldichlorosilane (DDS) with a tertiary amine (N,N-dimethylaniline).

-

Purpose: Converts the C3-carboxylic acid of 6-APA into a silyl ester, rendering the molecule soluble in organic solvents and protecting the acid group.

-

-

Acylation:

-

Reagent:

-sulfophenylacetyl chloride (prepared from mandelic acid derivative or similar precursor). -

Condition: The acid chloride is added dropwise to the silylated 6-APA solution at low temperature (-10°C to 0°C) to minimize beta-lactam ring opening.

-

-

Hydrolysis & Isolation:

-

Quench: The reaction mixture is treated with water or dilute alcohol to hydrolyze the silyl ester groups.

-

Salt Formation: The pH is adjusted with Sodium Hydroxide (NaOH) or Sodium Ethylhexanoate to precipitate Suncillin Disodium Salt .

-

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from 6-APA to Suncillin.

Figure 1: Semi-synthetic pathway for Suncillin production via silyl-ester protection.

Part 4: Pharmacology & Clinical Failure

Suncillin was designed to target Gram-negative organisms, specifically Pseudomonas aeruginosa, which was a major clinical challenge in the 1960s.

Mechanism of Action

Like all beta-lactams, Suncillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) .

-

Target: High affinity for PBP-3 in Pseudomonas aeruginosa, leading to filamentation and cell lysis.

-

Cell Wall Entry: The anionic nature of the sulfonyl group facilitates porin channel penetration in Gram-negative outer membranes, similar to the carboxyl group of carbenicillin.

Comparative Data: Suncillin vs. Carbenicillin

The development of Suncillin was halted because it could not decisively outperform Carbenicillin.

| Feature | Suncillin (BL-P1462) | Carbenicillin | Clinical Implication |

| Side Chain | Sulfo group is more acidic. | ||

| Pseudomonas MIC | 25–100 | 12.5–50 | Carbenicillin is 2x more potent. |

| Saline Stability | High (>24 hours) | Moderate (Decarboxylates) | Suncillin is better for long infusions. |

| Resistance | Rapid (Cross-resistance) | Rapid | Both induce beta-lactamases. |

| Protein Binding | Low | Low (~50%) | Comparable distribution. |

Reasons for Discontinuation

-

Potency Gap: In vitro studies consistently showed that Carbenicillin was approximately twice as active against clinical isolates of P. aeruginosa.

-

Cross-Resistance: Strains resistant to Carbenicillin were universally cross-resistant to Suncillin, meaning Suncillin offered no salvage therapy option.

-

Emerging Competitors: By the early 1970s, Ticarcillin (more potent) and later Piperacillin (broadest spectrum) were in development, rendering the "first-generation" antipseudomonals like Suncillin obsolete before they could reach the market.

Part 5: References

-

PubChem. (n.d.).[1] Suncillin (Compound).[1][2][3][7][8] National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

Wald, E. R., Standiford, H. C., Tatem, B. A., Calia, F. M., & Hornick, R. B. (1970). Comparison of Suncillin and Carbenicillin Effect on Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[6][7][9] Retrieved February 2, 2026, from [Link]

-

Bristol-Myers Co. (1975).[5] Production of Semisynthetic Penicillins. U.S. Patent 3,912,719. Google Patents. Retrieved February 2, 2026, from

-

Karger Publishers. (1974). Pharmacokinetics of BL-P1654 compared with ampicillin. (Contextual reference distinguishing BL-P1654 from Suncillin). Retrieved February 2, 2026, from [Link]

Sources

- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fufaton.com [fufaton.com]

- 4. RR [rrscientific.com]

- 5. US3912719A - Production of semisynthetic penicillins - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. β-Lactam Antibiotics: Structure-Activity Relationships [ouci.dntb.gov.ua]

Physicochemical properties of Suncillin

Title: Physicochemical Profiling and Stability of Suncillin (BL-P1462): A Technical Guide for Drug Development

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of Suncillin (BL-P1462), a semisynthetic sulfonamidopenicillin. Designed for researchers and formulation scientists, this document moves beyond basic data listing to explore the structural determinants of Suncillin’s behavior. We examine its solubility profile, ionization constants, and degradation kinetics, culminating in a validated logic for analytical method development.

Chemical Identity & Molecular Architecture

Suncillin represents a specific subclass of beta-lactam antibiotics where the side-chain functionality is modified to enhance activity against Gram-negative organisms, particularly Pseudomonas aeruginosa. Unlike carbenicillin, which utilizes a carboxyl group, Suncillin incorporates a sulfoamino moiety.

Nomenclature and Identification

-

INN: Suncillin[1]

-

CAS Registry Number: 22164-94-9[1]

-

Chemical Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]

-

Molecular Formula: C₁₆H₁₉N₃O₇S₂[1]

-

Molecular Weight: 429.47 g/mol

Structural Analysis

The molecule is built upon the 6-aminopenicillanic acid (6-APA) core, fused to a specific side chain.

-

Core: A four-membered beta-lactam ring fused to a five-membered thiazolidine ring. This bicyclic system is under significant ring strain, driving its reactivity (and instability).

-

Side Chain: A phenylglycyl derivative where the alpha-amino group is sulfonated (–NH–SO₃H).

-

Significance: The sulfoamino group is strongly acidic and highly polar. This structural choice mimics the charge distribution of carbenicillin but alters the steric and electronic environment around the amide linkage, potentially influencing beta-lactamase resistance.

-

Figure 1: Structural decomposition of Suncillin highlighting functional zones critical for stability and activity.

Physicochemical Core Properties

Understanding the ionization and solubility profile is prerequisite to any formulation or extraction strategy.

Ionization and pKa

Suncillin is a dianionic species at physiological pH.

-

pKa1 (Carboxyl): ~2.7 (Typical for penicillins).

-

pKa2 (Sulfoamino): < 2.0 (Estimated). The sulfamic acid moiety is strongly acidic, ensuring it remains ionized (negatively charged) across the entire physiological pH range.

-

Implication: Suncillin exists as a dianion (disodium salt in formulation) at pH 7.4. This prevents passive diffusion across lipid membranes (low oral bioavailability) but facilitates high solubility in aqueous plasma.

Solubility Profile

| Solvent | Solubility | Mechanistic Insight |

| Water (pH 7) | Very High (>50 mg/mL) | The dianionic nature creates a high hydration energy, making the sodium salt freely soluble. |

| Methanol | Moderate | Soluble due to polar interactions, but less than water. |

| Chloroform | Negligible | The charged species cannot partition into non-polar solvents. |

| Lipids | Very Low | Correlates with a low LogP (approx 0.5), limiting CNS penetration unless meninges are inflamed. |

Partition Coefficient (LogP)

-

Computed XLogP3: 0.5

-

Interpretation: The molecule is hydrophilic. In partitioning experiments (Octanol/Water), the drug overwhelmingly favors the aqueous phase. This dictates that extraction from biological matrices requires protein precipitation or solid-phase extraction (SPE) rather than liquid-liquid extraction with non-polar solvents.

Stability & Degradation Pathways[3]

The stability of Suncillin is governed by the fragility of the beta-lactam ring. As a Senior Scientist, you must treat the pH of the formulation as the critical quality attribute (CQA).

Hydrolysis Kinetics

The beta-lactam ring is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by both acid and base.

-

Acidic Degradation (pH < 4): Protonation of the beta-lactam nitrogen increases the electrophilicity of the carbonyl carbon, leading to rapid ring opening to form Suncillin Penicilloic Acid .

-

Basic Degradation (pH > 8): Hydroxide ions directly attack the carbonyl, similarly opening the ring.

-

Optimal Stability: pH 6.0 – 6.8. Formulations are typically buffered (e.g., Citrate or Phosphate) to this range to maximize shelf-life.

Temperature Sensitivity

Like all penicillins, Suncillin follows Arrhenius kinetics.

-

Reconstitution: Once reconstituted in aqueous solution, hydrolysis accelerates significantly. Solutions should be used within 24 hours at 4°C.

-

Lyophilization: The drug is supplied as a lyophilized powder (Suncillin Sodium) to arrest hydrolysis during storage.

Figure 2: Primary degradation pathway of Suncillin via beta-lactam hydrolysis.

Analytical Methodology (HPLC Protocol)

For the quantification of Suncillin in stability samples or biological fluids, a Reverse-Phase HPLC (RP-HPLC) method is the industry standard. The following protocol is designed to ensure peak shape symmetry despite the molecule's acidic nature.

Method Logic

-

Stationary Phase: C18 (Octadecylsilane). The hydrophobic chain retains the phenyl ring of the side chain.

-

Mobile Phase pH: Must be controlled. At pH < 3, the carboxyl group protonates, increasing retention but risking degradation. At pH 6-7, the drug is fully ionized and elutes early. Recommendation: Use a phosphate buffer at pH 4.5 – 5.0. This offers a compromise between stability and retention.

-

Ion Pairing (Optional): If retention is too low due to the dianionic charge, an ion-pairing agent like Tetrabutylammonium phosphate (TBAP) can be added to the mobile phase to increase retention on the C18 column.

Standardized Protocol

| Parameter | Specification | Rationale |

| Column | C18, 5 µm, 250 x 4.6 mm | Standard analytical scale for robust separation. |

| Mobile Phase | 0.05M Phosphate Buffer (pH 5.0) : Acetonitrile (85:15 v/v) | Buffer maintains ionization state; ACN elutes the organic skeleton. |

| Flow Rate | 1.0 mL/min | Standard backpressure and equilibration. |

| Detection | UV @ 220 nm or 254 nm | 220 nm provides higher sensitivity (amide bonds); 254 nm is more specific (phenyl ring). |

| Temperature | 25°C | Ambient control to prevent retention time drift. |

| Injection Vol | 20 µL | Standard loop size. |

Validation Criteria (Self-Validating System)

-

System Suitability: The tailing factor must be < 1.5. If tailing occurs, it indicates interaction with residual silanols on the column; increase buffer strength or add triethylamine.

-

Linearity: R² > 0.999 over the range of 10 – 200 µg/mL.

-

Specificity: Inject a forced degradation sample (acid hydrolyzed). The method must resolve the parent Suncillin peak from the Penicilloic acid peak (which usually elutes earlier due to increased polarity).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034014, Suncillin. Retrieved October 26, 2023 from [Link]

-

Barza, M., et al. (1970). In vitro studies of BL-P1462, a new semisynthetic penicillin with anti-pseudomonas activity.[2] Antimicrobial Agents and Chemotherapy.[3] Retrieved from [Link]

Sources

Suncillin: Spectrum of Activity and Technical Application Guide

Executive Summary

Suncillin (BL-P1322) is a semi-synthetic sulfobenzylpenicillin antibiotic, distinct for its anionic side chain which confers specific activity against Gram-negative bacilli, particularly Pseudomonas aeruginosa. While structurally related to carbenicillin and sulbenicillin , Suncillin is characterized by a unique stability profile in physiological saline, making it a critical reagent for long-duration assays where other carboxypenicillins degrade rapidly.

This guide details the spectrum of activity, mechanistic basis, and validated experimental protocols for utilizing Suncillin in microbiological research, with a specific focus on its application against recalcitrant Gram-negative pathogens.

Chemical Basis & Mechanism of Action[1]

Structural Pharmacology

Suncillin is chemically defined as 6-(α-sulfoaminophenylacetamido)penicillanic acid .[1] It belongs to the ureidopenicillin/sulfobenzylpenicillin subclass.[2]

-

Core Moiety: The β-lactam ring is responsible for the acylation of bacterial transpeptidases.

-

Side Chain: The α-sulfoamino group enhances penetration through the porin channels of Gram-negative outer membranes, a prerequisite for activity against Pseudomonas spp.

Mechanism of Action (MOA)

Suncillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) , specifically PBP-1a and PBP-3 in Gram-negative bacteria. By covalently binding to the serine residue in the active site of these enzymes, Suncillin halts peptidoglycan cross-linking (transpeptidation), leading to cell wall instability and osmotic lysis.

Signaling Pathway Visualization

Figure 1: Mechanism of Action of Suncillin against Gram-negative cell wall synthesis.[2]

Spectrum of Activity: Gram-Negative Focus

Suncillin is classified as an antipseudomonal penicillin . Its spectrum is narrower than modern carbapenems but highly specific. It is generally 2-fold less potent than carbenicillin on a weight basis but offers superior hydrolytic stability, which is critical for specific experimental conditions.

Quantitative Activity Profile (MIC Ranges)

The following data summarizes the Minimum Inhibitory Concentrations (MIC) against key Gram-negative isolates. Note the cross-resistance patterns with Carbenicillin.[2][3]

| Organism | Strain Type | Suncillin MIC (µg/mL) | Carbenicillin MIC (µg/mL) | Interpretation |

| Pseudomonas aeruginosa | Wild Type (PAO1) | 50 - 128 | 25 - 64 | Moderate Activity |

| Pseudomonas aeruginosa | Carbenicillin-Resistant | > 512 | > 512 | Cross-Resistance |

| Proteus mirabilis | Indole-negative | 2 - 8 | 1 - 4 | High Activity |

| Proteus vulgaris | Indole-positive | 16 - 64 | 8 - 32 | Variable |

| Escherichia coli | Clinical Isolate | 16 - 64 | 8 - 32 | Moderate Activity |

| Klebsiella pneumoniae | Standard | > 128 | > 128 | Intrinsically Resistant |

Technical Insight: Suncillin requires higher concentrations than modern antipseudomonals (e.g., Piperacillin). However, in in vitro time-kill studies extending beyond 12 hours, Suncillin often outperforms Carbenicillin due to the latter's rapid degradation in acidic or saline-rich media.

Resistance Determinants

-

Beta-Lactamases: Suncillin is susceptible to hydrolysis by Class A (TEM-1) and Class B (Metallo-β-lactamases) enzymes. It is not stable against penicillinases produced by Staphylococcus aureus.

-

Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa increases Suncillin MICs significantly.

Experimental Protocols

Protocol A: Comparative Stability Assay (Suncillin vs. Carbenicillin)

Purpose: To validate the utility of Suncillin in long-term saline incubations where Carbenicillin instability leads to false-negative resistance results.

Reagents:

-

Suncillin Sodium Salt (Reference Std)

-

Carbenicillin Disodium

-

Phosphate Buffered Saline (PBS), pH 7.2

-

HPLC Grade Water

Workflow:

-

Preparation: Dissolve both antibiotics to a final concentration of 10 mg/mL in PBS.

-

Incubation: Aliquot samples into sterile glass vials. Incubate at 37°C (simulating physiological/assay conditions).

-

Sampling: Withdraw 100 µL aliquots at T=0, T=6h, T=12h, T=24h, and T=48h.

-

Bioassay/HPLC:

-

Bioassay Method: Impregnate blank paper discs with 20 µL of sampled solution and place on P. aeruginosa (sensitive strain) lawn. Measure Zone of Inhibition (ZOI).

-

HPLC Method: C18 Column, Mobile phase: Acetonitrile:Phosphate Buffer (20:80). Detect at 230 nm.

-

Expected Result: Carbenicillin typically loses >50% activity by T=24h in saline. Suncillin retains >80% activity at T=24h.

Protocol B: Broth Microdilution for MIC Determination

Standard: CLSI M07-A10 adapted for Suncillin.

-

Inoculum Prep: Adjust P. aeruginosa culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use a 96-well round-bottom plate.

-

Dilution Series:

-

Add 100 µL CAMHB to columns 2–12.

-

Add 200 µL of Suncillin stock (e.g., 512 µg/mL) to column 1.

-

Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

-

Resulting Range: 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL).

-

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: The MIC is the lowest concentration showing no visible turbidity .

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for Suncillin MIC determination.

References

-

Comparison of Suncillin and Carbenicillin Effect on Pseudomonas aeruginosa. Source: PubMed / NIH Summary: Establishes Suncillin's comparative potency (approx. 50% of Carbenicillin) but highlights its superior stability in saline solution. URL:[Link]

-

Suncillin | C16H19N3O7S2 | CID 3034014. Source: PubChem Summary:[1] Detailed chemical structure, physical properties, and classification as a sulfobenzylpenicillin. URL:[Link]

-

Pharmacokinetics of Sulbenicillin (Related Compound). Source: PubMed Summary:[3] Provides context on the pharmacokinetics of sulfobenzylpenicillins, relevant for extrapolating Suncillin's in vivo behavior. URL:[Link]

-

Activity of Apalcillin against Pseudomonas aeruginosa. Source: PubMed Summary:[3] Comparative MIC analysis of antipseudomonal penicillins, providing a baseline for resistance profiling in Pseudomonas. URL:[Link]

Sources

- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suncillin | 22164-94-9 | Benchchem [benchchem.com]

- 3. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Sulbenicillin (Suncillin)

Introduction & Mechanism of Action

Sulbenicillin (often marketed as Suncillin ) is a broad-spectrum, semi-synthetic penicillin belonging to the carboxypenicillin and sulfonated benzylpenicillin class. Historically significant for its activity against Pseudomonas aeruginosa and Proteus species, it functions similarly to carbenicillin and ticarcillin.

For researchers and drug development professionals, accurate Minimum Inhibitory Concentration (MIC) testing of Sulbenicillin is critical for surveillance of resistance patterns (particularly in P. aeruginosa) and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Mechanism of Action

Sulbenicillin acts as a structural analogue of D-alanyl-D-alanine. It covalently binds to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation enzyme activity, preventing the cross-linking of peptidoglycan chains. The result is a weakened cell wall susceptible to osmotic lysis.[1]

Figure 1: Mechanism of Action pathway for Sulbenicillin-induced bacterial cell lysis.

Pre-Analytical Preparation

Critical Warning: Beta-lactams, including Sulbenicillin, are hygroscopic and unstable in solution. Strict adherence to solvent choice and storage conditions is required to prevent hydrolytic degradation of the beta-lactam ring prior to testing.

Material Specifications

-

Active Pharmaceutical Ingredient (API): Sulbenicillin Sodium (CAS: 37091-65-9 or 22164-94-9 for free acid).

-

Potency: Obtain the Certificate of Analysis (CoA) to determine the potency (

). Do not assume 100% purity. -

Solvent: Sterile Distilled Water (preferred) or Phosphate Buffer (pH 6.0).

-

Note: Avoid acidic diluents (pH < 5.5) as they rapidly degrade the drug.

-

Stock Solution Preparation

Calculate the weight of the powder required using the following formula to account for potency:

Standard Stock Protocol:

-

Target Concentration: Prepare a stock solution of 10,240

(allows for convenient serial dilution down to clinical ranges). -

Dissolution: Weigh the powder into a sterile tube. Add 50% of the total volume of solvent. Vortex gently until dissolved. Add remaining solvent to volume.

-

Sterilization: If not using sterile API, filter sterilize using a 0.22

PES (Polyethersulfone) membrane. Do not use Nylon filters as they may bind beta-lactams. -

Storage: Use immediately or aliquot and freeze at -70°C . Thaw only once.

Experimental Protocol: Broth Microdilution

This protocol follows CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically), adapted for Sulbenicillin.

Test System

-

Format: 96-well sterile polystyrene microtiter plates (U-bottom).

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Why CAMHB?P. aeruginosa susceptibility to beta-lactams is influenced by divalent cations (

,

-

Dilution Scheme (2-Fold Serial Dilution)

Prepare intermediate dilutions in CAMHB to ensure the final concentration in the well (after adding bacteria) covers the expected range (typically 0.5

| Step | Source Solution | Source Vol ( | Diluent (CAMHB) Vol ( | Intermediate Conc ( | Final Well Conc ( |

| 1 | Stock (10,240) | 40 | 1560 | 256 | 128 |

| 2 | Step 1 (256) | 1000 | 1000 | 128 | 64 |

| 3 | Step 2 (128) | 1000 | 1000 | 64 | 32 |

| 4 | Step 3 (64) | 1000 | 1000 | 32 | 16 |

| ... | ... | ... | ... | ... | ... |

| 8 | Step 7 (4) | 1000 | 1000 | 2 | 1 |

Inoculum Preparation

-

Source: Select 3-5 isolated colonies from a fresh (18-24h) non-selective agar plate.

-

Suspension: Suspend in saline to match 0.5 McFarland Standard (approx.

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB.

-

Inoculation: Add 50

of the diluted inoculum to 50-

Final Inoculum Density:

CFU/mL.

-

Workflow Visualization

Figure 2: Step-by-step workflow for Broth Microdilution MIC testing.

Quality Control & Validation

To ensure "Trustworthiness" and system validity, every MIC run must include Quality Control (QC) strains with known MIC ranges for Carboxypenicillins. If Sulbenicillin-specific breakpoints are not available in the current year's guidelines, use Carbenicillin or Ticarcillin ranges as the closest pharmacodynamic proxy, or establish internal ranges based on historical data.

Recommended QC Strains

-

Gram-Negative Control: Pseudomonas aeruginosa ATCC 27853

-

Gram-Negative Control: Escherichia coli ATCC 25922

Acceptance Criteria (System Suitability)

A test run is valid ONLY if:

-

Growth Control Well: Shows strong turbidity (confluent growth).

-

Sterility Control Well: Shows no growth (clear).

-

QC Strain MIC: Falls within the CLSI/EUCAST defined ranges (e.g., for Carbenicillin/Ticarcillin derivatives against P. aeruginosa ATCC 27853, typical ranges are often 16-64

, but verify with specific Sulbenicillin CoA data if provided).

Data Analysis & Interpretation

Reading Results[3]

-

Definition of MIC: The lowest concentration of antibiotic that completely inhibits visible growth.

-

Trailing Endpoints: Beta-lactams may show a "haze" or "trailing" growth. Read the MIC as the first well with no visible turbidity compared to the growth control.

-

Skipped Wells: If growth occurs at a higher concentration but not at a lower one (e.g., growth at 8, no growth at 4, growth at 2), the test is invalid due to technical error (pipetting or contamination). Repeat the assay.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| QC MIC too high | Inoculum too heavy | Verify 0.5 McFarland with a turbidity meter. |

| Drug degraded | Prepare fresh stock; check pH of solvent. | |

| QC MIC too low | Inoculum too light | Ensure viable colonies; vortex suspension well. |

| Cation levels in CAMHB high | Use standardized CAMHB from reputable supplier. | |

| Skipped Wells | Pipetting error | Check pipette calibration and tip seating. |

| Growth in Sterility Well | Contaminated media/buffer | Filter sterilize all reagents; work in biosafety cabinet. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link]

-

PubChem. (2024). Sulbenicillin Sodium Compound Summary. National Library of Medicine. [Link]

-

Noguchi, H., et al. (1976). In vitro and in vivo antibacterial activity of sulbenicillin. Antimicrobial Agents and Chemotherapy.[3][4][5][6] [Link] (Historical reference for spectrum validation).

Sources

- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 3. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]

- 4. Sulbenicillin Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. caymanchem.com [caymanchem.com]

Profiling Penicillin-Binding Protein Activity and Inhibition using Fluorescent β-Lactam Probes

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Their indispensable role has made them the primary targets for β-lactam antibiotics, including penicillins like Suncillin, cephalosporins, and carbapenems.[2] Understanding the affinity and selectivity of novel antimicrobial compounds for specific PBPs is a cornerstone of modern antibiotic development. This guide provides a comprehensive framework and detailed protocols for the use of fluorescently-labeled penicillin derivatives, such as the widely-used Bocillin™ FL, as activity-based probes to profile PBP activity directly in bacterial membranes and to quantify the inhibitory potency of unlabeled compounds through competitive assays. We detail the underlying principles, step-by-step experimental procedures, data analysis, and critical troubleshooting insights to ensure robust and reproducible results for researchers in microbiology and drug discovery.

Introduction: The Central Role of PBPs in Bacterial Survival

The structural integrity of most bacteria is maintained by the peptidoglycan (PG) cell wall, a unique mesh-like polymer that encases the cytoplasmic membrane.[1] PBPs catalyze the final transpeptidation and carboxypeptidation steps in PG biosynthesis, cross-linking peptide stems to create a rigid and protective exoskeleton.[1][3] By mimicking the D-Alanyl-D-Alanine structure of the natural PG substrate, β-lactam antibiotics act as suicide inhibitors, forming a stable, covalent acyl-enzyme intermediate with a conserved serine residue in the PBP active site.[2][3] This irreversible inactivation disrupts cell wall synthesis, leading to cell lysis and bacterial death.[4][5]

Bacteria typically express multiple PBPs, which are classified into high- and low-molecular-weight categories and can have distinct or overlapping functions in cell elongation, division, and morphology.[3] The development of antibiotic resistance can occur through the expression of altered PBPs with reduced affinity for β-lactams. Therefore, methods to directly visualize PBP activity and assess the binding affinity of new inhibitors are crucial.

Fluorescent penicillin probes are powerful tools for this purpose. These are β-lactam molecules, such as Suncillin or Penicillin V, that have been chemically modified to include a fluorophore. The most established and commercially available of these is Bocillin™ FL, a derivative of Penicillin V conjugated to a BODIPY® fluorophore.[6][7][8] This probe retains the ability to covalently bind to the active site of most PBPs, allowing for their direct detection and quantification via in-gel fluorescence after SDS-PAGE separation.[9][10]

Principle of the Assay: Activity-Based Probing of PBPs

The assay leverages the covalent, mechanism-based inhibition of PBPs by β-lactams.[3] The fluorescent probe acts as an activity-based reporter, only labeling catalytically active PBPs that are accessible.

A. Direct PBP Profiling: In this application, bacterial membranes containing the native complement of PBPs are incubated directly with a saturating concentration of the fluorescent penicillin probe. The probe covalently binds to all accessible, active PBPs. When the membrane proteins are separated by SDS-PAGE, the labeled PBPs can be visualized using a fluorescent gel scanner, revealing the PBP "profile" of the organism—a characteristic pattern of bands corresponding to its active PBP repertoire.

B. Competitive Inhibition Assay (IC₅₀ Determination): To determine the potency of an unlabeled test compound (e.g., a new antibiotic), a competitive assay is performed.[3][11] Membranes are first incubated with varying concentrations of the test inhibitor. This allows the compound to bind to its target PBPs. Subsequently, a fixed, saturating concentration of the fluorescent penicillin probe is added. The probe will then label only the PBPs whose active sites were not previously occupied by the test inhibitor. As the concentration of the test inhibitor increases, it will outcompete the fluorescent probe for binding to its target PBPs, resulting in a dose-dependent decrease in the fluorescent signal for those specific PBP bands.[11] By quantifying the fluorescence intensity of a target PBP band at each inhibitor concentration, a dose-response curve can be generated to calculate the IC₅₀ (the concentration of inhibitor required to block 50% of probe binding).

Mechanism of PBP Acylation by a Fluorescent Penicillin Probe

The core of the assay is the chemical reaction between the PBP active site and the β-lactam ring of the probe. This diagram illustrates the fundamental mechanism.

Caption: PBP acylation by a fluorescent β-lactam probe.

Materials and Reagents

| Reagent/Material | Notes |

| Bacterial Strain | e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus |

| Growth Media | e.g., Luria-Bertani (LB) Broth, Tryptic Soy Broth (TSB) |

| Fluorescent Penicillin Probe | Bocillin™ FL Penicillin, BODIPY™ FL conjugate (Thermo Fisher Scientific) |

| Test Inhibitor | Unlabeled antibiotic or compound of interest |

| Lysis Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT |

| Protease Inhibitor Cocktail | EDTA-free, for use during lysis |

| DNase I | To reduce viscosity from released DNA during lysis |

| Phosphate-Buffered Saline (PBS) | pH 7.4 |

| Dimethyl Sulfoxide (DMSO) | For dissolving probe and inhibitors |

| SDS-PAGE reagents | Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED |

| Laemmli Sample Buffer (4X) | For sample denaturation |

| Instrumentation | Centrifuge (refrigerated), Ultracentrifuge, Sonicator, Spectrophotometer, Fluorescent Gel Imager (e.g., Typhoon™ or ChemiDoc™ with appropriate filters for BODIPY FL: ~488 nm excitation, ~520 nm emission)[12] |

Experimental Protocols

Protocol 1: Preparation of Bacterial Membranes

Causality: PBPs are primarily membrane-associated proteins.[12] Isolating the membrane fraction concentrates the PBPs, removes soluble cytoplasmic proteins that can interfere with the assay, and is essential for in vitro analysis.

-

Culture Growth: Inoculate 1 L of appropriate growth media with the bacterial strain of interest. Grow the culture at 37°C with vigorous shaking to the late-logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 50 mL of cold PBS (pH 7.4) and centrifuge again. This step removes residual media components.

-

Cell Lysis: Resuspend the washed cell pellet in 10 mL of cold Lysis Buffer containing a protease inhibitor cocktail and a small amount of DNase I.

-

Expert Insight: Using a probe sonicator is highly effective for bacterial lysis. Perform sonication on ice in short bursts (e.g., 10 cycles of 30 seconds ON, 60 seconds OFF) to prevent overheating and protein denaturation.[12]

-

-

Clarification: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and large debris. Carefully transfer the supernatant to a fresh tube.

-

Membrane Isolation: Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Final Preparation: Discard the supernatant (cytosolic fraction). Resuspend the translucent membrane pellet in a minimal volume (e.g., 1-2 mL) of cold PBS.

-

Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive PBP Inhibition Assay

Self-Validation: This protocol includes essential controls: a 'No Inhibitor' control (0% inhibition, maximum signal) to define the baseline PBP profile, and a 'No Probe' control to check for background autofluorescence from the membranes.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution series of your unlabeled test inhibitor in DMSO. A typical starting range would be from 1 mM down to 1 nM.

-

Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice.

| Component | Test Sample | No Inhibitor Control | No Probe Control |

| PBS (pH 7.4) | to 50 µL | to 50 µL | to 50 µL |

| Membrane Prep (2 mg/mL) | 10 µL (40 µg total) | 10 µL (40 µg total) | 10 µL (40 µg total) |

| Test Inhibitor (serial dilution) | 1 µL | --- | 1 µL (highest conc.) |

| DMSO | --- | 1 µL | --- |

-

Inhibitor Pre-incubation: Mix gently and incubate the reactions at 30°C for 15 minutes. This allows the unlabeled inhibitor to bind to its target PBPs.

-

Fluorescent Probe Labeling: Add 1 µL of 500 µM Bocillin™ FL probe (final concentration: 10 µM) to the 'Test Sample' and 'No Inhibitor Control' tubes. Do not add the probe to the 'No Probe Control'.

-

Expert Insight: The concentration of the fluorescent probe should be saturating to ensure all available PBPs are labeled in the control lane. A final concentration of 10-25 µM is commonly used.[6]

-

-

Labeling Incubation: Mix gently and incubate at 30°C for an additional 30 minutes.[6]

-

Stop Reaction: Stop the labeling reaction by adding 17 µL of 4X Laemmli Sample Buffer to each tube.

-

Denaturation: Heat all samples at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20 µL of each sample onto a 10% or 12% SDS-PAGE gel. Run the gel at a constant voltage (e.g., 180 V) until the dye front reaches the bottom.[12]

-

In-Gel Fluorescence Scanning:

-

Carefully remove the gel from the cassette and rinse it briefly with deionized water. Do not stain with Coomassie or other dyes.

-

Immediately scan the gel using a fluorescent imager with filters appropriate for the probe's fluorophore (e.g., excitation at ~488 nm and emission at ~520 nm for BODIPY FL).[12] Adjust the photomultiplier tube (PMT) voltage to obtain a strong signal in the control lane without saturating the detector.

-

Competitive PBP Assay Workflow

This diagram outlines the key steps and decision points in the competitive assay protocol.

Caption: Workflow for a competitive PBP inhibition assay.

Data Analysis and Interpretation

-

Image Analysis: Open the scanned gel image in an analysis software (e.g., ImageJ).

-

Quantification: For each lane, measure the integrated density (intensity) of the PBP band of interest.

-

Background Subtraction: Subtract the background signal measured from a comparable area of the gel that contains no protein bands.

-

Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Intensity_Test / Intensity_Control)) Where Intensity_Test is the band intensity in the presence of the inhibitor and Intensity_Control is the band intensity from the 'No Inhibitor' control lane.

-

IC₅₀ Calculation: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Sample Data Presentation

The results of a competitive assay can be summarized to compare the potency of different compounds against specific PBPs.

| Compound | Target Organism | Target PBP | IC₅₀ (nM) |

| Ampicillin | E. coli | PBP2 | 50 ± 8 |

| Ampicillin | E. coli | PBP3 | 15 ± 4 |

| Ceftazidime | P. aeruginosa | PBP3 | 120 ± 22 |

| Meropenem | E. coli | PBP2 | 5 ± 1.5 |

| Test Compound X | E. coli | PBP2 | 25 ± 6 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No/Weak Fluorescent Signal | 1. Inactive PBP preparation.2. Degraded fluorescent probe.3. Insufficient probe concentration. | 1. Prepare fresh membranes, ensuring they are kept cold. Minimize freeze-thaw cycles.2. Aliquot and store probe at -20°C or -80°C, protected from light. Test on a known positive control.3. Increase probe concentration (e.g., to 25 µM). |

| High Background Signal | 1. Excess, unbound probe not washed out.2. Non-specific binding of the probe. | 1. Ensure the gel is only briefly rinsed in water before scanning; extensive washing is not needed for in-gel fluorescence.2. This is inherent to the method; ensure proper background subtraction during analysis. |

| Smeared Bands | 1. Membrane prep is not fully solubilized.2. DNA contamination causing viscosity.3. Protein degradation. | 1. Ensure complete mixing with Laemmli buffer before loading.2. Ensure adequate DNase I was used during lysis.3. Always use protease inhibitors during membrane preparation. |

| Inconsistent Results | 1. Inaccurate protein quantification.2. Pipetting errors with inhibitor dilutions. | 1. Use a reliable protein assay and ensure all samples have the same total protein amount.2. Prepare fresh dilutions for each experiment; be precise when pipetting small volumes. |

References

-

Kahan, J. S., & Kahan, F. M. (1973). Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa. PubMed. Retrieved from [Link]

-

Michaels, Y. S., et al. (2018). Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting. NIH National Library of Medicine. Retrieved from [Link]

-

Ruklan, T., & Carlson, E. E. (2021). Decoding the Penicillin-Binding Proteins with Activity-Based Probes. NIH National Library of Medicine. Retrieved from [Link]

-

Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. American Society for Microbiology. Retrieved from [Link]

-

Marques, A. R. A., et al. (2023). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. RSC Medicinal Chemistry. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Azlocillin Sodium?. Patsnap Synapse. Retrieved from [Link]

-

Miao, B., et al. (2013). High-throughput fluorescence assay for membrane-protein interaction. NIH National Library of Medicine. Retrieved from [Link]

-

Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 43(5), 1124–1128. Retrieved from [Link]

-

Semantic Scholar. (n.d.). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Retrieved from [Link]

-

Thaker, P. B., et al. (2022). Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655. NIH National Library of Medicine. Retrieved from [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. NIH National Library of Medicine. Retrieved from [Link]

-

Sannio, F., et al. (2018). Development of New Drugs for an Old Target — The Penicillin Binding Proteins. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). PBP binding competition assay between Bocillin FL and SPR859 (a) or meropenem (b) using E. coli K-12 cell membranes. Retrieved from [Link]

-

Zhao, G., et al. (1999). BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins. PubMed. Retrieved from [Link]

-

Azure Biosystems. (n.d.). In-gel Fluorescence. Retrieved from [Link]

Sources

- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suncillin | 22164-94-9 | Benchchem [benchchem.com]

- 5. What is the mechanism of Azlocillin Sodium? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azurebiosystems.com [azurebiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Suncillin applications in antimicrobial resistance studies

Application Note: Suncillin (BLP-1654) Profiling in Gram-Negative Resistance Mechanisms

Introduction & Mechanistic Basis

Suncillin (CAS: 22164-94-9), also known as BLP-1654, is a semi-synthetic, broad-spectrum penicillin characterized by a unique sulfoamino side chain.[1] While historically compared to carbenicillin and sulbenicillin for its anti-pseudomonal activity, Suncillin serves a distinct role in modern Antimicrobial Resistance (AMR) studies as a chemical probe for Penicillin-Binding Protein 3 (PBP3) affinity and outer membrane permeability.[1]

Unlike standard amino-penicillins, Suncillin’s sulfonyl group confers enhanced stability in physiological saline, making it a superior candidate for long-duration kinetic assays where other

Mechanism of Action

Suncillin acts primarily by acylating the active site serine of PBP3 (ftsI) in Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species.

-

Primary Effect: Inhibition of PBP3 blocks septation during cell division.

-

Phenotype: This results in the formation of filamentous, non-septate cells (filaments) rather than immediate lysis, a hallmark of PBP3-targeted agents.

-

Resistance Nodes: Efficacy is modulated by periplasmic

-lactamases (e.g., AmpC, TEM) and efflux pumps (MexAB-OprM).[1]

Figure 1: Mechanistic pathway of Suncillin from entry to PBP3 inhibition.[1] Note the bifurcation in the periplasm where resistance mechanisms (hydrolysis) compete with target binding.

Protocol A: Morphological Profiling (PBP3 Inhibition Assay)

Objective: To confirm PBP3 targeting in P. aeruginosa clinical isolates by quantifying filamentation. This distinguishes Suncillin resistance (no filamentation = target modification or exclusion) from tolerance.[1]

Materials:

-

Suncillin Sodium (reconstituted in 0.9% NaCl).[1]

-

P. aeruginosa (ATCC 27853 as control).[1]

-

Mueller-Hinton Broth (MHB-II), cation-adjusted.[1]

-

Phase-contrast microscope (100x oil objective).[1]

-

Poly-L-lysine coated slides.[1]

Workflow:

-

Inoculum Prep: Dilute overnight culture to OD

0.1 in fresh MHB-II. -

Induction: Add Suncillin at 0.5

MIC (sub-inhibitory concentration).-

Note: Using sub-MIC levels is critical. Full MIC stops growth entirely; sub-MIC allows biomass accumulation while forcing the filamentation phenotype.

-

-

Incubation: Incubate at 37°C with shaking (200 rpm) for 3–4 hours (early log phase).

-

Fixation (Optional): If immediate viewing isn't possible, fix with 2% formaldehyde.[1] Live imaging is preferred to observe motility.

-

Microscopy:

Validation:

-

Positive Control: Ceftazidime (known PBP3 inhibitor) at 0.5

MIC.[1] -

Negative Control: Untreated culture.

Protocol B: Synergistic Checkerboard Assay (Aminoglycosides)

Objective: To evaluate Suncillin's ability to permeabilize the cell wall, enhancing the uptake of aminoglycosides (e.g., Tobramycin or Gentamicin). This replicates historical data showing synergy with Dibekacin.

Experimental Logic: Suncillin compromises cell wall integrity (peptidoglycan), allowing aminoglycosides better access to the ribosome.

Table 1: Checkerboard Plate Layout (96-Well)

| Row/Col | 1 (No Suncillin) | 2 (0.06 | ... | 8 (8 |

| A (No Amino) | Growth Control | Suncillin Only | ...[1] | Suncillin MIC |

| B (0.12 Amino) | Amino Only | Comb 1 | ... | Comb X |

| ... | ... | ... | ... | ... |

| H (8 Amino) | Amino MIC | ... | ...[1] | High/High |

Step-by-Step Protocol:

-

Stock Preparation:

-

Prepare Suncillin stock (10 mg/mL) in sterile saline.

-

Prepare Tobramycin stock (10 mg/mL) in water.[1]

-

-

Matrix Construction:

-

Inoculation:

-

Add

CFU/mL P. aeruginosa to all wells. -

Critical Step: Avoid the "inoculum effect" by strictly verifying CFU counts via plating.

-

-

Incubation: 18–24 hours at 37°C.

-

Readout: Measure OD

or visual turbidity. -

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

Interpretation:

-

FICI

0.5: Synergy (Suncillin significantly enhances Tobramycin).[1] -

FICI 0.5 – 4.0: Indifference.

-

FICI > 4.0: Antagonism.

Protocol C: Beta-Lactamase Hydrolysis Stability